3-Methylnonane-2,4-dione

Description

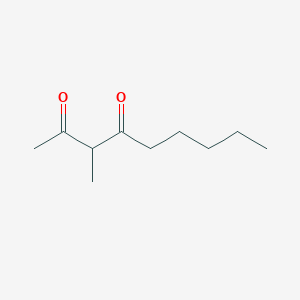

Structure

3D Structure

Properties

IUPAC Name |

3-methylnonane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-4-5-6-7-10(12)8(2)9(3)11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVBGAIWXAXBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869569 | |

| Record name | 2,4-Nonanedione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellowish liquid; Fruity aroma with vanilla top notes | |

| Record name | 3-Methyl-2,4-nonedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2010/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

235.00 to 236.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methyl-2,4-nonanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034880 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in hexane, diethylether; insoluble in water, Soluble (in ethanol) | |

| Record name | 3-Methyl-2,4-nonedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2010/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.923-0.927 | |

| Record name | 3-Methyl-2,4-nonedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2010/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

113486-29-6 | |

| Record name | 3-Methyl-2,4-nonanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113486-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2,4-nonanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113486296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Nonanedione, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Nonanedione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Nonanedione, 3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2,4-NONANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854O7EVF99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-2,4-nonanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034880 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Natural Occurrence of 3-Methylnonane-2,4-dione in Foods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylnonane-2,4-dione is a beta-diketone that contributes to the flavor and aroma profiles of a variety of food products. Its presence can be both desirable, as a key flavor component, and undesirable, as an indicator of off-flavors. This technical guide provides an in-depth overview of the natural occurrence of this compound in foods, detailing its quantitative levels, the analytical methodologies for its detection, and an exploration of the potential biological activities of the broader class of β-diketones.

Natural Occurrence and Quantitative Data

This compound has been identified in a range of food matrices, from plant-based products to seafood and meat. Its concentration can vary significantly depending on the food item, its processing, and storage conditions. The following table summarizes the reported occurrences and quantitative data for this compound.

| Food Product | Concentration Range | Comments | Analytical Method |

| Soybean Oil | 0 - 0.804 ppb | Associated with "reversion flavor," a beany and green off-odor that develops during photo-oxidation.[1] | GC/MS with thermal desorption |

| Red Wine | Detection Limit: 4.3 ng/L | Associated with oxidized flavor in aged red wines.[2] | GC/MS-CI |

| Beverages (as a flavoring agent) | 0.001 ppm | Used to impart specific flavor profiles.[3] | Not specified |

| Meat and Fish Flavors (as a flavoring agent) | 0.35 ppm | Used to enhance savory notes.[3] | Not specified |

| Green Tea | Detected, not quantified | Contributes to the characteristic hay-like and sweet aroma.[4][5][6] | GC-MS |

| Black Tea | Detected, not quantified | Contributes to the overall flavor profile.[5] | GC-MS |

| Dried Parsley | Detected, not quantified | A key contributor to the hay-like off-flavor that can develop during storage.[3][7][8] | GC-MS |

| Dried Spinach | Detected, not quantified | Associated with off-flavor development.[3][5] | Not specified |

| Anchovy | Detected, not quantified | Present in this seafood product.[5] | Not specified |

| Pressure-cooked Hen Meat | Detected, not quantified | Found in cooked poultry.[5] | Not specified |

| Boiled Carp | Detected, not quantified | Identified in this cooked fish.[5] | Not specified |

Experimental Protocols for Analysis

The primary analytical technique for the identification and quantification of this compound in food matrices is Gas Chromatography-Mass Spectrometry (GC-MS). The volatility of this compound makes it amenable to various extraction and sample preparation methods.

Extraction of this compound from Tea Leaves

A robust method for the quantitative analysis of volatile compounds in tea, including this compound, involves Solvent-Assisted Flavor Evaporation (SAFE) followed by GC-MS analysis.[9]

Methodology:

-

Sample Preparation: Fresh tea leaves are cryogenically ground to a fine powder.

-

Solvent Extraction: The tea powder is extracted with a suitable organic solvent, such as diethyl ether, for several hours with constant agitation.

-

Solvent-Assisted Flavor Evaporation (SAFE): The solvent extract is carefully concentrated using a SAFE apparatus to isolate the volatile fraction from the non-volatile matrix components. This technique minimizes the loss of volatile compounds and prevents artifact formation.

-

GC-MS Analysis: The concentrated volatile fraction is injected into a GC-MS system for separation and identification.

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically used.

-

Oven Program: A temperature gradient is employed to separate the volatile compounds, for example, starting at 40°C and ramping up to 250°C.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is used for fragmentation, and the mass spectrum of this compound is identified by its characteristic ions.

-

Headspace Solid-Phase Microextraction (HS-SPME) for Dried Herbs (e.g., Parsley)

HS-SPME is a solvent-free extraction technique that is well-suited for analyzing volatile and semi-volatile compounds in solid matrices like dried herbs.[10][11]

Methodology:

-

Sample Preparation: A known amount of the dried herb is placed in a headspace vial.

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial. The vial is typically heated to a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to facilitate the release of volatile compounds.

-

Desorption and GC-MS Analysis: The SPME fiber is then retracted and inserted into the hot injection port of a GC-MS, where the adsorbed analytes are thermally desorbed onto the GC column for separation and analysis.

-

GC Parameters: Similar column and oven programs as described for tea analysis can be used.

-

MS Parameters: Standard electron ionization and mass scanning parameters are employed for identification.

-

Potential Biological Activities of β-Diketones

While specific research on the signaling pathways and biological activities of this compound is limited, the broader class of β-diketones has been the subject of numerous studies, revealing a wide range of pharmacological properties. This is largely attributed to the tautomeric nature of the β-diketone moiety, which can exist in both keto and enol forms, and its ability to chelate metals.[12][13]

The following diagram illustrates some of the reported biological activities associated with the β-diketone scaffold. It is important to note that these are general activities of the chemical class and have not been specifically demonstrated for this compound.

The potential mechanisms underlying these activities are diverse and include:

-

Anticancer: Some β-diketone-metal complexes have shown cytotoxic effects against cancer cell lines.[14]

-

Anti-inflammatory: The ability to scavenge free radicals and modulate inflammatory pathways.[14]

-

Antioxidant: The enol form of β-diketones can act as a hydrogen donor to neutralize free radicals.[14]

-

Antimicrobial: The chelation of essential metal ions can disrupt microbial metabolism.

Conclusion and Future Directions

This compound is a naturally occurring flavor compound found in a variety of foods. Its presence is significant for the food industry in terms of both desirable aroma and the development of off-flavors. While analytical methods for its detection are well-established, there is a need for more comprehensive quantitative data across a wider range of food products. Furthermore, the biological activities and potential signaling pathways of this compound remain largely unexplored. Future research should focus on elucidating the specific pharmacological effects of this compound, which could be of interest to researchers in the fields of food science, nutrition, and drug development. The general biological activities of the broader β-diketone class suggest that this compound may possess interesting and as-yet-undiscovered properties.

References

- 1. A rapid and green GC-MS method for the sampling of volatile organic compounds in spices and flowers by concurrent headspace single-drop microextraction and solid-phase microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Determination of 3-methyl-2,4-nonanedione in red wines using methanol chemical ionization ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. methyl nonane dione, 113486-29-6 [thegoodscentscompany.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-METHYL-NONANE-2,4-DIONE | 113486-29-6 [chemicalbook.com]

- 6. bedoukian.com [bedoukian.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 113486-29-6 | Benchchem [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Biosynthetic Pathway of 3-Methylnonane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylnonane-2,4-dione is a naturally occurring β-diketone identified as a significant flavor and aroma compound in various plants, such as tea and parsley, and has been detected in insects.[1][2] While its chemical synthesis is well-documented, the biological route to its production remains largely unelucidated. This technical guide synthesizes information from related biochemical pathways, primarily branched-chain fatty acid and polyketide biosynthesis, to propose a putative biosynthetic pathway for this compound. This document provides a hypothetical framework intended to guide future research, including detailed experimental protocols and pathway visualizations, to facilitate the discovery and characterization of the enzymes and intermediates involved in the natural formation of this molecule.

Introduction

This compound is a C10 β-diketone that contributes to the sensory profile of a variety of natural products.[1][2] Its structure, featuring a methyl branch adjacent to the diketone functional group, suggests a biosynthetic origin rooted in the interface of amino acid catabolism and fatty acid or polyketide synthesis. Understanding the biosynthetic pathway of this and similar molecules is of significant interest for the flavor and fragrance industry, as well as for metabolic engineering and synthetic biology applications.

Due to the absence of direct experimental validation for the biosynthesis of this compound, this guide puts forth a scientifically plausible, hypothetical pathway. This proposed route is constructed based on established principles of primary and secondary metabolism, drawing parallels with the known biosynthesis of branched-chain fatty acids in bacteria and insects, and polyketide-derived β-diketones in plants.[1][3][4]

Proposed Biosynthetic Pathway

The proposed biosynthesis of this compound is hypothesized to be a multi-step process initiated by the catabolism of the branched-chain amino acid L-isoleucine, followed by chain elongation via a Polyketide Synthase (PKS) or a functionally similar Fatty Acid Synthase (FAS) system.

Generation of the Starter Unit: 2-Methylbutyryl-CoA

The biosynthesis is proposed to initiate with the conversion of L-isoleucine to 2-methylbutyryl-CoA. This is a well-established catabolic pathway.[2][5][6]

-

Transamination: L-isoleucine is converted to (S)-α-keto-β-methylvalerate by a branched-chain aminotransferase (BCAT) . This reaction typically uses α-ketoglutarate as the amino group acceptor, producing glutamate.

-

Oxidative Decarboxylation: (S)-α-keto-β-methylvalerate is then oxidatively decarboxylated to form (S)-2-methylbutyryl-CoA. This irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .[7]

Chain Elongation and Modification

The core of the pathway is proposed to involve a Type I Polyketide Synthase (PKS). PKS enzymes are large, multi-domain proteins that catalyze the sequential condensation of a starter unit with extender units (typically malonyl-CoA) to build a carbon chain.[8][9] In this case, (S)-2-methylbutyryl-CoA serves as the starter unit.

The extender unit, malonyl-CoA, is generated from the carboxylation of acetyl-CoA by acetyl-CoA carboxylase (ACC) .

The PKS-mediated synthesis would proceed through the following iterative steps:

-

Loading: The starter unit, 2-methylbutyryl-CoA, is loaded onto the acyl carrier protein (ACP) domain of the PKS.

-

First Elongation: The PKS catalyzes a Claisen condensation between the starter unit and a malonyl-ACP extender unit. This adds a two-carbon unit, forming a β-ketoacyl-ACP intermediate.

-

Processing of the β-Keto Group (Cycle 1): In typical fatty acid synthesis, the β-keto group is fully reduced to a methylene group through the sequential action of a ketoreductase (KR), a dehydratase (DH), and an enoyl reductase (ER) domain. For the formation of the C5-C9 portion of 3-methylnonane, it is proposed that this full reduction sequence occurs.

-

Second Elongation: The growing acyl chain undergoes a second condensation with malonyl-ACP, adding another two carbons.

-

Processing of the β-Keto Group (Cycle 2): This cycle is proposed to also involve complete reduction of the β-keto group.

-

Third Elongation: A final condensation with malonyl-ACP results in a C10 β-ketoacyl-ACP intermediate.

-

Incomplete Processing (Cycle 3): Crucially, for the formation of the 2,4-dione, it is hypothesized that the final β-keto group at the C4 position is not reduced, or is only partially processed. The ketone at C2 arises from the final condensation step itself.

-

Release: The final polyketide chain is released from the ACP, likely through the action of a thioesterase (TE) domain, to yield this compound.

Data Presentation

The following tables summarize the proposed precursors, intermediates, and enzymes involved in the biosynthesis of this compound. As this is a putative pathway, quantitative data is not available.

Table 1: Precursors and Intermediates

| Compound | Chemical Formula | Role in Pathway |

| L-Isoleucine | C₆H₁₃NO₂ | Primary Precursor |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | Extender Unit Precursor |

| (S)-α-keto-β-methylvalerate | C₆H₁₀O₃ | Intermediate |

| (S)-2-Methylbutyryl-CoA | C₂₆H₄₂N₇O₁₇P₃S | Starter Unit |

| Malonyl-CoA | C₂₄H₃₈N₇O₁₉P₃S | Extender Unit |

| Acyl-ACP Intermediates | Variable | Chain Elongation Intermediates |

| This compound | C₁₀H₁₈O₂ | Final Product |

Table 2: Proposed Enzymes and their Functions

| Enzyme Class | Proposed Function | Substrate(s) | Product(s) |

| Branched-Chain Aminotransferase (BCAT) | Transamination | L-Isoleucine, α-ketoglutarate | (S)-α-keto-β-methylvalerate, Glutamate |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | Oxidative Decarboxylation | (S)-α-keto-β-methylvalerate | (S)-2-Methylbutyryl-CoA |

| Acetyl-CoA Carboxylase (ACC) | Carboxylation | Acetyl-CoA, HCO₃⁻, ATP | Malonyl-CoA, ADP, Pi |

| Polyketide Synthase (PKS) Type I | Chain Elongation & Modification | 2-Methylbutyryl-CoA, Malonyl-CoA | This compound |

| - Ketosynthase (KS) Domain | Claisen Condensation | Acyl-ACP, Malonyl-ACP | β-ketoacyl-ACP |

| - Acyl Carrier Protein (ACP) Domain | Covalently holds growing chain | Acyl groups | Acyl-ACP |

| - Ketoreductase (KR) Domain | Reduction of β-keto group | β-ketoacyl-ACP | β-hydroxyacyl-ACP |

| - Dehydratase (DH) Domain | Dehydration | β-hydroxyacyl-ACP | Enoyl-ACP |

| - Enoyl Reductase (ER) Domain | Reduction of double bond | Enoyl-ACP | Acyl-ACP |

| - Thioesterase (TE) Domain | Release of final product | Final Acyl-ACP | This compound |

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed biosynthetic pathway and a potential experimental workflow.

Caption: Proposed biosynthetic pathway of this compound.

Caption: PKS enzymatic cycle for fatty acid and polyketide synthesis.

Caption: Experimental workflow for elucidating the biosynthetic pathway.

Experimental Protocols

The following protocols are generalized methodologies that can be adapted to investigate the proposed biosynthetic pathway in a relevant biological system (e.g., a plant species or insect known to produce the compound).

Protocol 1: Isotopic Labeling to Identify Precursors

Objective: To determine if L-isoleucine and acetate are precursors for this compound biosynthesis.

Methodology:

-

Culture Preparation: Grow the organism (e.g., plant cell culture, insect larvae) under standard conditions.

-

Precursor Administration: Introduce isotopically labeled precursors into the growth medium. Set up parallel experiments with:

-

Control (no label)

-

[U-¹³C₆]-L-isoleucine

-

[1,2-¹³C₂]-Sodium Acetate

-

-

Incubation: Allow the organism to metabolize the labeled precursors for a defined period.

-

Metabolite Extraction: Harvest the biological material and perform a solvent-based extraction (e.g., using ethyl acetate or a solid-phase microextraction (SPME) for volatiles).

-

Analysis by Mass Spectrometry: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Interpretation: Compare the mass spectra of this compound from the labeled and unlabeled experiments. An increase in the molecular weight corresponding to the incorporation of ¹³C atoms will confirm the precursor-product relationship.

Protocol 2: Identification of Putative PKS Genes

Objective: To identify candidate genes encoding the polyketide synthase responsible for chain elongation.

Methodology:

-

RNA Extraction: Isolate total RNA from the tissue or organism at a developmental stage or under conditions where this compound production is highest.

-

Transcriptome Sequencing: Perform RNA-sequencing (RNA-Seq) to obtain a comprehensive profile of expressed genes.

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo.

-

Perform a BLAST search (tBLASTn or BLASTx) against the assembled transcriptome using known PKS and FAS protein sequences from other organisms as queries.

-

Identify candidate transcripts that contain conserved PKS domains (e.g., Ketosynthase, Acyltransferase, Acyl Carrier Protein).

-

-

Gene Cloning: Design primers based on the candidate transcript sequences and amplify the full-length cDNA using PCR. Clone the amplified gene into an expression vector.

Protocol 3: In Vitro Enzyme Assay

Objective: To functionally characterize a candidate PKS enzyme and confirm its ability to synthesize this compound.

Methodology:

-

Heterologous Expression: Express the cloned PKS gene in a suitable host system (e.g., E. coli, Saccharomyces cerevisiae). Purify the recombinant protein.

-

Assay Reaction Mixture: Prepare a reaction buffer containing:

-

Purified PKS enzyme

-

Starter unit: 2-Methylbutyryl-CoA

-

Extender unit: Malonyl-CoA

-

Reductant: NADPH

-

Necessary co-factors (e.g., Mg²⁺)

-

-

Reaction Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for several hours.

-

Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the extract by GC-MS or LC-MS and compare the retention time and mass spectrum of any products to an authentic standard of this compound.

Conclusion and Future Directions

This technical guide presents a hypothetical, yet biochemically sound, pathway for the biosynthesis of this compound. The proposed route, initiating from L-isoleucine and proceeding via a polyketide synthesis mechanism, provides a solid foundation for future experimental investigation. The outlined protocols offer a strategic approach to identifying the precursors, intermediates, and enzymes involved.

Future research should focus on performing isotopic labeling studies in organisms known to produce this compound. Successful identification of the precursor-product relationship would pave the way for transcriptomic and proteomic approaches to pinpoint the specific genes and enzymes of the pathway. Elucidation of this biosynthetic route will not only fill a gap in our understanding of natural product biosynthesis but also provide valuable enzymatic tools for the biotechnological production of this and other valuable branched-chain specialty chemicals.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Item - Pathways for branched chain amino acid catabolism. - Public Library of Science - Figshare [plos.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. Fatty acids in insects: Composition, metabolism, and biological significance | Semantic Scholar [semanticscholar.org]

- 5. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 8. Polyketide - Wikipedia [en.wikipedia.org]

- 9. Dissecting complex polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 3-Methylnonane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylnonane-2,4-dione is a beta-diketone recognized for its distinct chemical structure and properties.[1] This versatile compound serves as a valuable intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals.[1] Its primary application lies within the flavor and fragrance industry, where it is utilized as a flavoring agent in food products to enhance taste and aroma.[1][2] It imparts a characteristic buttery, nutty, and fruity aroma, making it a key component in the sensory profiles of products like popcorn, roasted coffee, and fermented dairy goods.[3] This document provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and visual representations of its synthetic workflow and application logic.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the tables below for clear comparison and reference.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [1][3][4] |

| Molecular Weight | 170.25 g/mol | [1][3][5] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Odor | Fruity, hay-like, caramellic, burnt | [2][6] |

| Density | 0.904 - 0.927 g/cm³ @ 25°C | [1][4][5][6] |

| Boiling Point | 235.00 to 237.7 °C @ 760 mmHg | [3][4][5][6] |

| Flash Point | 86.8 to 101.67 °C | [3][4][6] |

| Refractive Index | 1.427 to 1.454 @ 20°C | [1][4][6] |

| Vapor Pressure | 0.0442 to 0.0534 mmHg @ 25°C | [3][4] |

Table 2: Solubility Data

| Solvent | Solubility (g/L) @ 25°C | Source(s) |

| Water | 0.5114 - 2.33 | [3][6] |

| Ethanol | 3135.65 | [3] |

| Methanol | 3973.29 | [3] |

| Isopropanol | 3238.0 | [3] |

| Acetone | 3473.25 | [3] |

| Ethyl Acetate | 2229.38 | [3] |

| n-Butanol | 2300.01 | [3] |

| Acetonitrile | 2823.08 | [3] |

| Toluene | 854.0 | [3] |

| Hexane | Soluble | [3][5] |

| Diethyl Ether | Soluble | [3][5] |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are provided below.

Synthesis of this compound

A practical synthesis involves a two-step process: an aldol condensation followed by an oxidation reaction.

Step 1: Aldol Condensation of n-Hexanal and Methyl Ethyl Ketone

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with methyl ethyl ketone and a suitable base (e.g., sodium hydroxide in ethanol). The flask is cooled in an ice bath.

-

Addition of Reactant: n-Hexanal is added dropwise to the cooled solution while maintaining the temperature below 10°C to control the reaction rate and minimize side reactions.

-

Reaction: The mixture is stirred vigorously for a specified period (e.g., 2-4 hours) at a controlled temperature to allow the aldol condensation to proceed.

-

Work-up: The reaction is quenched by the addition of a weak acid (e.g., acetic acid) to neutralize the base. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude aldol product.

Step 2: Oxidation to this compound

-

Reaction Setup: The crude aldol product from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a stirrer and a dropping funnel. A catalytic amount of a suitable oxidation catalyst (e.g., 4-benzoyloxy-2,2,6,6-tetramethylpiperidine-N-oxide) is added.

-

Oxidant Addition: An aqueous solution of sodium hypochlorite is added dropwise to the reaction mixture at a controlled temperature (e.g., 0-5°C).

-

Reaction Monitoring: The progress of the oxidation is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate) to destroy any excess oxidant. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated to yield the crude this compound.

Purification: Purification of the crude product can be achieved via the formation of a copper(II) complex.

-

The crude diketone is dissolved in a suitable solvent and treated with an aqueous solution of copper(II) acetate.

-

The resulting copper chelate precipitates out of the solution and is collected by filtration.

-

The purified diketone is then regenerated by treating the copper complex with a dilute acid (e.g., sulfuric acid), followed by extraction with an organic solvent.

-

The final product is obtained after removal of the solvent and can be further purified by distillation under reduced pressure.

Determination of Physicochemical Properties

The following protocols are based on OECD guidelines for the testing of chemicals.

3.2.1. Boiling Point Determination (Adapted from OECD Guideline 103)

-

Apparatus: A suitable apparatus for boiling point determination, such as an ebulliometer or a dynamic method setup, is used.[7]

-

Procedure: A sample of purified this compound is placed in the apparatus. The pressure is adjusted to the desired level (e.g., 760 mmHg). The sample is heated, and the temperature at which the vapor pressure of the liquid equals the external pressure (i.e., the boiling point) is recorded.[7] For the dynamic method, the vapor pressure is measured at various temperatures, and the boiling point at standard pressure is determined by interpolation.[7]

3.2.2. Density Determination (Adapted from OECD Guideline 109)

-

Apparatus: A pycnometer, hydrometer, or an oscillating densitometer can be used.[3][8]

-

Procedure (using a pycnometer): a. The pycnometer is thoroughly cleaned, dried, and its empty weight is determined. b. The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. c. The filled pycnometer is placed in a thermostat at a constant temperature (e.g., 25°C) until thermal equilibrium is reached. d. The weight of the filled pycnometer is determined. e. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[3]

3.2.3. Refractive Index Determination

-

Apparatus: A calibrated refractometer (e.g., an Abbé refractometer) with a constant temperature control system is used.

-

Procedure: a. The prism of the refractometer is cleaned and calibrated with a standard of known refractive index. b. A few drops of the sample are placed on the prism. c. The measurement is taken at a specified temperature (e.g., 20°C) and wavelength (e.g., 589 nm, the sodium D-line). The reading is taken once the value has stabilized.

3.2.4. Water Solubility Determination (Adapted from OECD Guideline 105)

-

Apparatus: A thermostatically controlled shaker or magnetic stirrer, and a suitable analytical instrument (e.g., GC-MS or HPLC) for determining the concentration of the substance in water.

-

Procedure (Flask Method): a. An excess amount of this compound is added to a known volume of distilled water in a flask. b. The flask is sealed and agitated in a constant temperature bath (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours). c. After equilibration, the mixture is allowed to stand to let undissolved material separate. d. A sample of the aqueous phase is taken, ensuring no undissolved droplets are included (centrifugation or filtration may be necessary). e. The concentration of this compound in the aqueous sample is determined using the chosen analytical method. This concentration represents the water solubility.[2][9]

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Relationship between Properties and Applications

Caption: Relationship between physicochemical properties and applications of this compound.

References

- 1. oecd.org [oecd.org]

- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 9. laboratuar.com [laboratuar.com]

An In-depth Technical Guide to the Spectroscopic Interpretation of 3-Methylnonane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 3-methylnonane-2,4-dione, a significant flavor and fragrance compound also utilized as an intermediate in organic synthesis.[1] Due to the well-documented phenomenon of keto-enol tautomerism in β-diketones, the spectroscopic analysis of this compound presents unique characteristics that are crucial for its identification and characterization.[2] This guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers in flavor chemistry, drug development, and materials science.

Keto-Enol Tautomerism: A Core Concept

A fundamental characteristic of this compound is its existence as an equilibrium mixture of a diketo form and two rapidly interconverting enol tautomers.[2] This equilibrium is influenced by factors such as solvent polarity and temperature. The enol form is often stabilized by a strong intramolecular hydrogen bond.[2] This tautomerism is readily observable in NMR spectroscopy, where distinct signals for both the keto and enol forms can be seen, with their ratio dependent on the solvent used.[3]

Caption: Keto-enol tautomerism of this compound.

Spectroscopic Data Interpretation

While the primary experimental data from the seminal synthesis paper by Kato and Yuasa could not be directly accessed for this guide, this section provides an interpretation based on established principles of organic spectroscopy and data available for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, clearly revealing the presence of both keto and enol tautomers.

¹H NMR Spectroscopy: The proton NMR spectrum will display two distinct sets of signals corresponding to the keto and enol forms. The ratio of the integrals of corresponding peaks will indicate the equilibrium ratio of the two tautomers in the chosen solvent.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Keto Form (Expected) | Enol Form (Expected) | Multiplicity |

| CH₃ (C1) | ~2.1 | ~2.0 | s |

| CH₃ (on C3) | ~1.1 | ~1.8 | d |

| CH (C3) | ~3.7 | - | q |

| CH₃ (C5') | - | ~2.2 | s |

| CH₂ (C5) | ~2.5 | ~2.2 | t |

| CH₂ (C6) | ~1.5 | ~1.4 | sextet |

| CH₂ (C7) | ~1.3 | ~1.3 | sextet |

| CH₂ (C8) | ~1.3 | ~1.3 | sextet |

| CH₃ (C9) | ~0.9 | ~0.9 | t |

| Enolic OH | - | 15-17 | br s |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary.

¹³C NMR Spectroscopy: The carbon NMR spectrum will also show distinct peaks for the carbon atoms in the keto and enol forms. The carbonyl carbons are particularly diagnostic.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Keto Form (Expected) | Enol Form (Expected) |

| C1 | ~29 | ~25 |

| C2 | ~203 | ~190 |

| C3 | ~60 | ~100 |

| C4 | ~210 | ~195 |

| C5 | ~45 | ~38 |

| C6 | ~31 | ~31 |

| C7 | ~26 | ~26 |

| C8 | ~22 | ~22 |

| C9 | ~14 | ~14 |

| C3-CH₃ | ~15 | ~12 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may not represent the full complexity of the tautomeric mixture.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in this compound. The presence of both keto and enol forms will be reflected in the spectrum.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Comments |

| ~3400-2400 | O-H stretch | Broad band, indicative of the intramolecularly hydrogen-bonded enol. |

| ~2960-2850 | C-H stretch | Aliphatic C-H bonds. |

| ~1730-1700 | C=O stretch | Diketo form. |

| ~1640-1580 | C=O and C=C stretch | Conjugated system of the enol form. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 170.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 170 | [M]⁺ |

| 155 | [M - CH₃]⁺ |

| 127 | [M - C₃H₇]⁺ |

| 99 | [M - C₅H₁₁]⁺ |

| 85 | [C₅H₉O]⁺ |

| 71 | [C₄H₇O]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [CH₃CO]⁺ (likely base peak) |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are crucial for reproducible research. The following are generalized procedures based on common laboratory practices for this class of compounds.

Synthesis of this compound

A practical synthesis involves a two-step process: an aldol condensation followed by an oxidation reaction.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 113486-29-6 | Benchchem [benchchem.com]

- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical synthesis of this compound, an intense strawlike and fruity flavored compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Methylnonane-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 3-Methylnonane-2,4-dione. As a β-diketone, this compound exhibits keto-enol tautomerism, which significantly influences its spectroscopic characteristics.[1] This document presents predicted spectral data based on established principles of NMR and IR spectroscopy, detailed experimental protocols for spectral acquisition, and logical workflows for spectroscopic analysis. The information herein is intended to support researchers in compound identification, structural elucidation, and quality control.

Introduction

This compound (CAS No. 113486-29-6) is a β-diketone with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol .[2][3] Such compounds are of interest in various fields, including flavor chemistry and as intermediates in organic synthesis.[3] A crucial aspect of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers.[1] This equilibrium is influenced by factors such as solvent and temperature, and both forms can often be observed in NMR spectra.[1] The enol form is stabilized by a strong intramolecular hydrogen bond.[1] This guide will explore the theoretical ¹H NMR, ¹³C NMR, and IR spectra for both the keto and enol forms of this compound.

Predicted Spectroscopic Data

Due to the unavailability of experimentally derived spectra in public databases, the following data tables are based on established chemical shift and absorption frequency ranges for the functional groups present in this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the keto and enol forms. The presence of both tautomers will result in a more complex spectrum than either individual form would produce. The integration of the signals for each tautomer can be used to determine their relative concentrations in the sample.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Assignment (Keto Form) | Structure | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-1 | CH₃-C(O) | ~ 2.1 | s | - |

| H-3 | C(O)-CH(CH₃)-C(O) | ~ 3.8 | q | ~ 7 Hz |

| H-3' | C(O)-CH(CH₃)-C(O) | ~ 1.3 | d | ~ 7 Hz |

| H-5 | C(O)-CH₂- | ~ 2.4 | t | ~ 7 Hz |

| H-6, H-7, H-8 | -(CH₂)₃- | ~ 1.2-1.6 | m | - |

| H-9 | -CH₃ | ~ 0.9 | t | ~ 7 Hz |

| Assignment (Enol Form) | Structure | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-1 | CH₃-C(O) | ~ 2.0 | s | - |

| H-3' | C=C(CH₃)- | ~ 1.8 | s | - |

| H-5 | C(O)-CH₂- | ~ 2.2 | t | ~ 7 Hz |

| H-6, H-7, H-8 | -(CH₂)₃- | ~ 1.2-1.5 | m | - |

| H-9 | -CH₃ | ~ 0.9 | t | ~ 7 Hz |

| Enolic OH | C=C-OH | ~ 15-17 | br s | - |

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br s = broad singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will also display separate signals for the carbon atoms in the keto and enol forms. Carbonyl carbons typically appear significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment (Keto Form) | Structure | Predicted Chemical Shift (ppm) |

| C-1 | CH₃-C(O) | ~ 25-30 |

| C-2 | CH₃-C(O) | ~ 200-210 |

| C-3 | C(O)-CH(CH₃)-C(O) | ~ 60-65 |

| C-3' | C(O)-CH(CH₃)-C(O) | ~ 15-20 |

| C-4 | -C(O)-CH₂- | ~ 205-215 |

| C-5 | -C(O)-CH₂- | ~ 40-45 |

| C-6, C-7, C-8 | -(CH₂)₃- | ~ 20-35 |

| C-9 | -CH₃ | ~ 14 |

| Assignment (Enol Form) | Structure | Predicted Chemical Shift (ppm) |

| C-1 | CH₃-C(O) | ~ 20-25 |

| C-2 | CH₃-C(O) | ~ 190-200 |

| C-3 | C=C(CH₃)- | ~ 100-110 |

| C-3' | C=C(CH₃)- | ~ 15-20 |

| C-4 | -C=C(OH)- | ~ 180-190 |

| C-5 | -C(O)-CH₂- | ~ 30-35 |

| C-6, C-7, C-8 | -(CH₂)₃- | ~ 20-35 |

| C-9 | -CH₃ | ~ 14 |

Note: These are approximate chemical shift ranges. For carbonyl carbons in ketones, the typical range is 205-220 ppm, while for carboxylic acids and esters, it is 170-185 ppm.[4]

Predicted IR Spectral Data

The IR spectrum is particularly useful for identifying the functional groups present. The keto-enol tautomerism will be evident from the presence of both carbonyl (C=O) and hydroxyl (O-H) stretching vibrations.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (intramolecular H-bond) | Enol | 3200-2500 (broad) | Medium |

| C-H stretch (sp³) | Alkyl | 2960-2850 | Strong |

| C=O stretch | Diketo form | 1730-1710 | Strong |

| C=O stretch (conjugated) | Enol form | 1640-1580 | Strong |

| C=C stretch | Enol | 1600-1540 | Medium |

| C-H bend | Alkyl | 1470-1450, 1380-1370 | Medium |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of liquid samples like this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆).

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: Appropriate for the expected chemical shift range (e.g., -2 to 18 ppm).

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: Appropriate for the expected chemical shift range (e.g., 0 to 220 ppm).

-

-

Locking and Shimming: The spectrometer should be locked onto the deuterium signal of the solvent, and the magnetic field should be shimmed to achieve optimal homogeneity and resolution.

IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of dry acetone and wipe with a soft tissue.

-

Place one to two drops of liquid this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

-

Mount the sandwiched plates in the spectrometer's sample holder.

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: Perform a background scan with no sample in the beam path to account for atmospheric CO₂ and H₂O.

-

Sample Scan:

-

Number of scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

-

Spectral range: 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Equilibrium between the keto and enol tautomers of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and IR spectral characteristics of this compound. By understanding the influence of keto-enol tautomerism and applying the detailed experimental protocols, researchers can effectively utilize NMR and IR spectroscopy for the identification and structural elucidation of this compound. The provided workflows offer a logical framework for conducting such analyses. While the spectral data presented is predictive, it serves as a robust baseline for interpreting experimental results.

References

Mass Spectrometry Fragmentation of 3-Methylnonane-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylnonane-2,4-dione is a beta-diketone with the chemical formula C₁₀H₁₈O₂ and a molecular weight of approximately 170.25 g/mol .[1][2][3] It is recognized as a flavor component, notably contributing to the straw-like flavor of green tea.[4] Understanding its fragmentation behavior under mass spectrometry is crucial for its identification and quantification in complex matrices, which is of significant interest in flavor chemistry, food science, and metabolomics. This guide provides an in-depth analysis of the mass spectrometric fragmentation of this compound, detailed experimental protocols, and visual representations of the fragmentation pathways.

Core Fragmentation Pathways

The fragmentation of this compound in mass spectrometry, typically following electron ionization (EI), is primarily governed by the presence of two carbonyl groups and the alkyl chain. The principal fragmentation mechanisms include alpha-cleavage and McLafferty rearrangement, which are characteristic of ketones.[3][5][6]

Alpha-Cleavage

Alpha-cleavage involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. For this compound, this can occur at several positions, leading to the formation of various acylium ions. The stability of the resulting radical and cation determines the likelihood of a particular cleavage.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that have a γ-hydrogen atom available for transfer to the carbonyl oxygen. This process involves a six-membered ring transition state and results in the elimination of a neutral alkene molecule and the formation of a new radical cation.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound. The data is compiled from spectral databases and is essential for the identification of the compound.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Structure/Identity |

| 43 | 100 | [CH₃CO]⁺ |

| 57 | 85 | [C₄H₉]⁺ or [CH₃CH₂CO]⁺ |

| 71 | 60 | [C₅H₁₁]⁺ or [CH₃CH₂CH₂CO]⁺ |

| 85 | 45 | [CH₃COCHC(CH₃)]⁺ |

| 99 | 30 | [M - C₅H₁₁]⁺ |

| 114 | 20 | McLafferty rearrangement product |

| 127 | 15 | [M - C₃H₇]⁺ |

| 170 | 5 | [M]⁺ (Molecular Ion) |

Note: The relative intensities are approximate and can vary depending on the specific instrument and experimental conditions.

Experimental Protocols

A detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a composite based on standard practices for the analysis of volatile and semi-volatile flavor compounds.[4][7][8]

Sample Preparation (Liquid-Liquid Extraction)

-

Sample Collection: Obtain a representative sample (e.g., 10 mL of a beverage or a solution of a food extract).

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., 2-heptanone) to the sample for quantification purposes.

-

Extraction: Perform a liquid-liquid extraction by adding 5 mL of a non-polar solvent (e.g., dichloromethane or diethyl ether) to the sample in a separatory funnel.

-

Mixing: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Phase Separation: Allow the layers to separate. Collect the organic layer.

-

Repeat Extraction: Repeat the extraction process two more times with fresh solvent.

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Mass Spectrometer: Agilent 5973 or equivalent single quadrupole mass spectrometer.[9]

-

Column: DB-5 fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 3°C/min.

-

Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Mass Spectrometer Parameters:

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways of this compound.

Caption: Key fragmentation pathways of this compound.

Caption: Experimental workflow for GC-MS analysis.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. 3-Methyl-2,4-nonanedione | C10H18O2 | CID 529481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. azolifesciences.com [azolifesciences.com]

- 9. tandfonline.com [tandfonline.com]

Keto-enol tautomerism in 3-Methylnonane-2,4-dione

An In-Depth Technical Guide on the Keto-Enol Tautomerism of 3-Methylnonane-2,4-dione

Abstract

Keto-enol tautomerism is a fundamental concept in organic chemistry with significant implications in reaction mechanisms, chemical synthesis, and drug development. This guide provides a detailed examination of this phenomenon in this compound, a β-dicarbonyl compound of interest in the flavor and fragrance industries as well as a versatile synthetic intermediate.[1] This document outlines the structural basis for its tautomeric equilibrium, presents available quantitative data, details experimental protocols for its synthesis and analysis, and explores the factors influencing the equilibrium state. Visualizations are provided to clarify the equilibrium, experimental workflows, and the interplay of influencing factors.

Introduction to Keto-Enol Tautomerism

Tautomers are constitutional isomers of organic compounds that readily interconvert.[2] Keto-enol tautomerism refers to the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[2] For most simple carbonyl compounds, the equilibrium lies heavily in favor of the more stable keto form, primarily due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2]

However, in β-dicarbonyl compounds like this compound, the enol form is significantly stabilized. This stabilization arises from two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.[2]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong, six-membered ring via a hydrogen bond with the oxygen of the nearby carbonyl group.[2]

These stabilizing effects shift the equilibrium, often making the enol tautomer a significant, or even the major, species present.[2] Understanding this equilibrium is critical for predicting reactivity, controlling reaction outcomes, and elucidating the properties of molecules like this compound.

The Tautomeric Equilibrium in this compound

This compound possesses two carbonyl groups and an intervening α-carbon bearing a methyl group. This structure allows for the formation of two distinct enol tautomers, although one is generally favored. The equilibrium involves the interconversion between the keto form and the stabilized cis-enol form.

Caption: Keto-enol tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomerism

The position of the tautomeric equilibrium can be quantified by the equilibrium constant, KT, defined as the ratio of the enol concentration to the keto concentration (KT = [Enol]/[Keto]). Nuclear Magnetic Resonance (NMR) spectroscopy is the most common and reliable method for determining this ratio, as the proton transfer is often slow on the NMR timescale, allowing for the distinct signals of both tautomers to be integrated.[3][4]

A study on the synthesis of this compound reported a specific keto-to-enol ratio based on NMR analysis.[5]

| Compound | Tautomer Ratio (Keto:Enol) | Calculated KT ([Enol]/[Keto]) | Method | Reference |

| This compound | 60:40 | 0.67 | ¹H NMR | [5] |

This single data point provides a valuable baseline, though it is known that the equilibrium is sensitive to various external factors.

Factors Influencing the Tautomeric Equilibrium

The ratio of keto to enol tautomers is not fixed and can be influenced by several factors, including solvent polarity, temperature, and molecular structure.

-

Solvent Effects: The polarity of the solvent plays a crucial role.[6]

-

Nonpolar Solvents (e.g., hexane, CCl₄): These solvents do not compete for hydrogen bonding, thus preserving the intramolecular hydrogen bond that stabilizes the enol tautomer. Consequently, the enol form is favored in nonpolar environments.[7]

-

Polar Aprotic Solvents (e.g., DMSO): These solvents can act as hydrogen bond acceptors, but they do not disrupt the intramolecular hydrogen bond as effectively as protic solvents.[3]

-

Polar Protic Solvents (e.g., water, methanol): These solvents can form intermolecular hydrogen bonds with the carbonyl groups of both tautomers. This solvation preferentially stabilizes the more polar keto tautomer and disrupts the internal hydrogen bond of the enol, shifting the equilibrium toward the keto form.[7][8]

-

-

Substituent Effects: Electron-donating or electron-withdrawing groups attached to the dicarbonyl backbone can alter the acidity of the α-proton and the stability of the enol, thereby shifting the equilibrium.[9] For example, electronegative substituents can increase the degree of enolization.[3]

Caption: Factors affecting the position of the keto-enol equilibrium.

Experimental Protocols

Protocol for Synthesis of this compound

This protocol is adapted from a reported practical synthesis.[5]

-

Step 1: Aldol Condensation

-

Combine n-hexanal and methyl ethyl ketone in an aqueous NaOH solution.

-

Stir the mixture at room temperature for approximately 8 hours.

-

This reaction forms a mixture of threo and erythro isomers of 3-methyl-4-hydroxy-2-nonanone.

-

-

Step 2: Oxidation

-

The crude product from Step 1 is oxidized using sodium hypochlorite in the presence of a catalyst like 4-benzoyloxy-2,2,6,6-tetramethylpiperidine-N-oxide (AZADO).

-

The reaction is typically performed at a controlled temperature (e.g., 5 °C).

-

-

Step 3: Purification via Copper Complex

-

The crude this compound is distilled under reduced pressure.

-

The distillate is dissolved in methanol, and an aqueous solution of copper(II) acetate monohydrate is added to form the grey crystalline solid of copper bis(3-methylnonane-2,4-dionate).

-

The solid complex is filtered, washed, and can be recrystallized from ethanol.

-

The purified complex is then treated with 10% sulfuric acid to decompose the complex and liberate the high-purity β-diketone.

-

A final simple distillation yields this compound with high purity (>99%).[5]

-

Protocol for Determination of Tautomeric Equilibrium via ¹H NMR

This is a generalized protocol for analyzing the keto-enol equilibrium of a β-dicarbonyl compound.

-

Sample Preparation:

-

Accurately weigh a sample of purified this compound.

-

Dissolve the sample in a deuterated solvent of choice (e.g., CDCl₃ for a relatively nonpolar environment, or DMSO-d₆ for a polar aprotic environment) in a clean NMR tube to a final concentration of ~10-20 mg/mL.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Key parameters: sufficient relaxation delay (D1) to ensure full relaxation of protons for accurate integration.

-

-

Spectral Analysis:

-

Peak Assignment:

-

Keto Tautomer: Identify the signal for the methine proton (-CH(CH₃)-), typically a quartet, and the methylene protons of the CH₂ group adjacent to the carbonyl.

-

Enol Tautomer: Identify the signal for the enolic hydroxyl proton (-OH), which is often a broad singlet far downfield (~15-17 ppm) due to strong intramolecular hydrogen bonding. Also, identify the signal for the methyl group attached to the C=C double bond.

-

-

Integration:

-

Carefully integrate the assigned peaks corresponding to each tautomer. Choose well-resolved peaks that are unique to each form. For instance, integrate the methine proton signal for the keto form and the enolic hydroxyl proton for the enol form.

-

-

Calculation:

-

Calculate the molar ratio by dividing the integral value of each peak by the number of protons it represents (e.g., divide the methine integral by 1, the enol -OH integral by 1).

-

Determine the percentage of each tautomer: % Keto = [Ratio(Keto) / (Ratio(Keto) + Ratio(Enol))] * 100.

-

Calculate the equilibrium constant: KT = [Enol %] / [Keto %].

-

-

Caption: Experimental workflow for NMR-based determination of tautomeric equilibrium.

Conclusion

The tautomeric equilibrium of this compound is a clear example of how structural features in β-dicarbonyl compounds lead to a significant population of the enol tautomer at equilibrium. The reported 60:40 keto:enol ratio highlights the substantial stability of the enol form, which is attributed to intramolecular hydrogen bonding and conjugation.[5] While this provides a foundational data point, further research is warranted to systematically explore the influence of a wide range of solvents and temperatures on the tautomeric equilibrium of this specific compound. Such studies would provide a more complete physicochemical profile, benefiting its application in synthetic chemistry and enabling finer control over its use in various formulations for the flavor, pharmaceutical, and agrochemical industries.[1] The experimental protocols detailed herein provide a robust framework for undertaking such future investigations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

Navigating the Tautomeric Landscape: A Technical Guide to the Factors Influencing Beta-Diketone Equilibrium

For Researchers, Scientists, and Drug Development Professionals

The dynamic equilibrium between the keto and enol tautomers of beta-diketones is a fundamental concept in organic chemistry with profound implications for molecular properties, reactivity, and, critically, biological activity. Understanding and predicting the position of this equilibrium is paramount for professionals in drug discovery and development, where the specific tautomeric form of a molecule can dictate its interaction with biological targets. This in-depth technical guide provides a comprehensive overview of the key factors governing the tautomeric equilibrium of beta-diketones, supported by quantitative data, detailed experimental protocols, and logical visualizations to aid in research and development efforts.

Core Principles of Beta-Diketone Tautomerism

Beta-dicarbonyl compounds exist as an equilibrium mixture of the diketo form and two rapidly interconverting enol forms. The enol form is stabilized by the formation of a strong intramolecular hydrogen bond and a conjugated π-system, often making it the predominant tautomer.[1][2] However, the precise position of this equilibrium is a delicate balance influenced by a variety of structural and environmental factors.

Quantitative Analysis of Tautomeric Equilibrium

The equilibrium constant (KT) for tautomerization is defined as the ratio of the enol form to the keto form (KT = [enol]/[keto]). The following tables summarize quantitative data on the tautomeric equilibrium of various beta-diketones, illustrating the impact of substituents and the solvent environment.

Table 1: Effect of Substituents on the Tautomeric Equilibrium of Beta-Diketones in Chloroform

| Beta-Diketone | R1 | R2 | R3 | % Enol | KT |

| Acetylacetone | CH3 | H | CH3 | 81.4 | 4.35 |

| 3-Methylacetylacetone | CH3 | CH3 | CH3 | 33 | 0.49 |

| 3-Chloroacetylacetone | CH3 | Cl | CH3 | 97 | 32.3 |

| Trifluoroacetylacetone | CF3 | H | CH3 | 97 | 32.3 |

| Hexafluoroacetylacetone | CF3 | H | CF3 | 100 | >99 |

| Dibenzoylmethane | Ph | H | Ph | >95 | >19 |

Data compiled from various sources. The R1, R2, and R3 positions refer to the substituents on the beta-dicarbonyl backbone.

Table 2: Effect of Solvent on the Tautomeric Equilibrium of Acetylacetone (2,4-Pentanedione)

| Solvent | Dielectric Constant (ε) | % Enol | KT |

| Gas Phase | 1 | 92 | 11.5 |

| n-Hexane | 1.88 | 97 | 32.3 |

| Carbon Tetrachloride | 2.24 | 95 | 19.0 |

| Benzene | 2.27 | 96 | 24.0 |

| Chloroform | 4.81 | 81.4 | 4.35 |

| Acetone | 20.7 | 74 | 2.85 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 62 | 1.63 |

| Methanol | 32.7 | 69 | 2.23 |

| Water | 80.1 | 15 | 0.18 |

Data compiled from various sources, including studies on solvent effects on the tautomeric equilibrium of 2,4-pentanedione.[3][4]

Key Factors Influencing Tautomeric Equilibrium

The position of the keto-enol equilibrium is dictated by a complex interplay of several factors, which can be leveraged to favor a desired tautomer.

Substituent Effects

The electronic and steric nature of substituents on the beta-diketone skeleton significantly impacts the tautomeric equilibrium.

-

Electron-withdrawing groups (e.g., -CF3, -Cl) at the R1 or R3 positions increase the acidity of the alpha-protons, thereby stabilizing the enol form through a stronger intramolecular hydrogen bond and inductive effects.[5]

-

Electron-donating groups at the R1 or R3 positions generally favor the keto form.

-

Bulky substituents at the R2 (alpha) position can sterically hinder the formation of the planar enol ring, shifting the equilibrium towards the keto form.[6] Conversely, bulky substituents at the R1 and R3 positions can favor the enol form by increasing steric strain in the keto tautomer.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomer.[3][4]

-

Non-polar solvents (e.g., hexane, benzene) do not effectively solvate the polar keto form, thus favoring the internally hydrogen-bonded and less polar enol tautomer.[3]

-

Polar aprotic solvents (e.g., DMSO, acetone) can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond of the enol and stabilizing the more polar keto form.[3]

-

Polar protic solvents (e.g., water, methanol) are strong hydrogen bond donors and acceptors. They can form intermolecular hydrogen bonds with the keto form, significantly stabilizing it and shifting the equilibrium in its favor.[3][4]

Intramolecular Hydrogen Bonding

The formation of a strong, resonance-assisted intramolecular hydrogen bond in the enol form is a primary driving force for enolization. This creates a stable six-membered ring-like structure. The strength of this hydrogen bond is influenced by the electronic nature of the substituents.

Temperature Effects

Temperature can influence the tautomeric equilibrium. While the specific effect depends on the thermodynamics of the particular system, in many cases, an increase in temperature can favor the keto form. This is because the intramolecular hydrogen bond of the enol contributes to a more ordered state (lower entropy). As the temperature increases, the entropic contribution to the Gibbs free energy becomes more significant, favoring the less ordered keto form.

Experimental Determination of Tautomeric Equilibrium

The quantitative analysis of keto-enol tautomerism is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

1H NMR Spectroscopy Protocol

Principle: The keto and enol tautomers are distinct chemical species that are in slow exchange on the NMR timescale. This results in separate sets of signals for each tautomer in the 1H NMR spectrum. The ratio of the tautomers can be determined by integrating the signals corresponding to each form.[2][7][8]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the beta-diketone in the desired deuterated solvent (e.g., CDCl3, DMSO-d6, C6D6) to a known concentration (typically 10-50 mM).

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the temperature is controlled and recorded.

-

Data Acquisition: Acquire a quantitative 1H NMR spectrum. This requires a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons, typically 5 times the longest T1 value.

-

Spectral Analysis:

-

Identify the characteristic signals for the keto and enol forms.

-

Keto form: Look for the signal of the α-CH2 protons (typically δ 3.0-4.0 ppm) and the terminal R-group protons.

-

Enol form: Identify the vinylic =CH- proton signal (typically δ 5.0-6.0 ppm) and the enolic -OH proton (can be broad and variable, often δ 12-16 ppm). The signals for the terminal R-groups will also have distinct chemical shifts from the keto form.

-

-

-

Quantification:

-

Carefully integrate the signals corresponding to a specific group of protons in both the keto and enol forms. For example, integrate the α-CH2 signal of the keto form and the =CH- signal of the enol form.

-

Calculate the mole fraction of each tautomer. Remember to account for the number of protons giving rise to each signal (e.g., the α-CH2 signal represents two protons, while the =CH- signal represents one).

-

The equilibrium constant, KT, is calculated as the ratio of the integrated area of the enol signal to the integrated area of the keto signal (adjusted for the number of protons).

-

UV-Vis Spectroscopy Protocol

Principle: The keto and enol tautomers often possess distinct electronic absorption spectra due to differences in their chromophores. The enol form, with its conjugated system, typically absorbs at a longer wavelength than the non-conjugated keto form. The equilibrium constant can be determined by analyzing the absorbance of a solution at a wavelength where the enol form has a strong and distinct absorption.[9][10]

Methodology:

-

Sample Preparation: Prepare a series of solutions of the beta-diketone in the solvent of interest at a known, low concentration (typically in the micromolar range to adhere to the Beer-Lambert law).

-

Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the UV-Vis absorption spectrum of the solution over an appropriate wavelength range.

-

Determination of Molar Absorptivity (ε):

-